molecular formula C11H11NO2 B1269615 6-amino-4,7-dimethyl-2H-chromen-2-one CAS No. 29001-25-0

6-amino-4,7-dimethyl-2H-chromen-2-one

Cat. No. B1269615
CAS RN: 29001-25-0
M. Wt: 189.21 g/mol
InChI Key: LVQSDRMNBNQREC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "6-amino-4,7-dimethyl-2H-chromen-2-one" analogues often involves clean, efficient, and mild methods. For instance, one study describes a one-pot, three-component synthesis using nickel ferrite magnetic nanoparticles as a recyclable catalyst in a green solvent at 40°C, highlighting an environmentally friendly approach to creating such compounds (Ramazani et al., 2019). Similarly, oxidant-free, three-component syntheses under green conditions have been reported, emphasizing the significance of eco-friendly methodologies in creating biologically significant chromenones (Vachan et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through various spectroscopic methods, including FT-IR, ^1HNMR, and ^13CNMR, alongside single-crystal X-ray structure analysis. Quantum theoretical calculations using Density Functional Theory (DFT) predict the electronic structure, with studies detailing the optimization of geometries and electronic properties (Ramazani et al., 2019).

Chemical Reactions and Properties

The chemical behavior of "6-amino-4,7-dimethyl-2H-chromen-2-one" analogues involves multifaceted reactions, including the formation of β-enaminone intermediates, Michael addition, intramolecular cyclization, dehydration, lactonization, and aromatization steps. These sequential cascade processes underline the complexity and versatility of such compounds in synthetic chemistry (Vachan et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the applicability and handling of these compounds. X-ray diffraction methods and spectral data often provide insights into the conformation and stability of the chromene derivatives, revealing the influence of substitution on their physical characteristics.

Chemical Properties Analysis

The chemical properties of "6-amino-4,7-dimethyl-2H-chromen-2-one" analogues, such as reactivity, stability, and interaction with various reagents, are pivotal for their potential applications. Theoretical calculations and experimental results elucidate factors like frontier molecular orbitals, molecular electrostatic potential, and natural bond orbital analysis, offering a comprehensive understanding of their chemical behavior (Ramazani et al., 2019).

Scientific Research Applications

  • Medicinal and Pharmaceutical Chemistry

    • Summary of Application : 2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
    • Methods of Application : Researchers discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .
    • Results or Outcomes : The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .
  • Agriculture - Antifungal Agents

    • Summary of Application : 2,2-dimethyl-2H-chromene derivatives were designed, synthesized and characterized by spectroscopic analysis as potential antifungal agents .
    • Methods of Application : The antifungal activities of all the target compounds against nine phytopathogenic fungi were evaluated in vitro .
    • Results or Outcomes : Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL . Among them, compound 4j displayed more promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali and Alternaria alternata strains than the two commercially available fungicides chlorothalonil and hymexazol .
  • Enzyme Trace Amount Detection

    • Summary of Application : 6-amino-4,7-dimethyl-2H-chromen-2-one can be used as a fluorescent marker reagent for enzyme trace amount detection .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Antioxidant Activity

    • Summary of Application : Coumarin–chalcone hybrid molecules, which include 2H-1-benzopyran-2-one (a type of coumarin), have been synthesized and evaluated for their antioxidant potential .
    • Methods of Application : The compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .
    • Results or Outcomes : Compounds 5o and 5k exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
  • Enzyme Trace Amount Detection

    • Summary of Application : 6-amino-4,7-dimethyl-2H-chromen-2-one can be used as a fluorescent marker reagent for enzyme trace amount detection .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Laser Dye

    • Summary of Application : 6-amino-4,7-dimethyl-2H-chromen-2-one can be used as a laser dye .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .
  • Antifungal Agents in Agriculture

    • Summary of Application : In order to find novel environment-friendly and effective antifungal agents, four series of 2,2-dimethyl-2H-chromene derivatives were designed, synthesized and characterized .
    • Methods of Application : The antifungal activities of all the target compounds against nine phytopathogenic fungi were evaluated in vitro .
    • Results or Outcomes : Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL . Among them, compound 4j displayed more promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali and Alternaria alternata strains than the two commercially available fungicides chlorothalonil and hymexazol .
  • Antimicrobial Activity

    • Summary of Application : 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial activity .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The highest antimicrobial activity was determined for 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, which also had the highest affinity to the TrmD inhibitor’s binding site according to the docking studies results .
  • Expedient Synthesis

    • Summary of Application : 6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinedione derivatives have been synthesized using Fe3O4@TiO2 nanocomposite .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .

properties

IUPAC Name

6-amino-4,7-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQSDRMNBNQREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353694
Record name 6-amino-4,7-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-4,7-dimethyl-2H-chromen-2-one

CAS RN

29001-25-0
Record name 6-amino-4,7-dimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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